Agelasine B Exhibits ~10-Fold Selective Cytotoxicity in Breast Cancer Cells Relative to Non-Malignant Fibroblasts
Agelasine B demonstrates a selectivity window of approximately one order of magnitude between cancer cell viability reduction and non-malignant cell toxicity. In MTT assays, agelasine B reduced viability of MCF-7 breast cancer cells with an IC50 of 2.99 µM and SKBr3 breast cancer cells with an IC50 of 3.22 µM, while human fibroblasts required an IC50 of 32.91 µM for comparable effect [1]. The selectivity ratio (IC50 fibroblasts / IC50 cancer cells) calculates to 11.0 for MCF-7 and 10.2 for SKBr3. This selectivity profile contrasts with many cytotoxic natural products that exhibit narrow or absent therapeutic windows in vitro.
| Evidence Dimension | Cytotoxicity (IC50) and cancer cell selectivity |
|---|---|
| Target Compound Data | MCF-7 IC50: 2.99 µM; SKBr3 IC50: 3.22 µM; PC-3 IC50: 6.86 µM |
| Comparator Or Baseline | Human fibroblasts IC50: 32.91 µM |
| Quantified Difference | Selectivity ratio: ~10–11 fold (32.91 / 2.99 = 11.0; 32.91 / 3.22 = 10.2) |
| Conditions | MTT cell viability assay; human breast cancer cell lines MCF-7 and SKBr3; prostate cancer PC-3; human fibroblasts; 72-hour exposure |
Why This Matters
This selectivity window indicates that agelasine B discriminates between malignant and non-malignant cells in vitro, a parameter that differentiates it from non-selective cytotoxic agents and informs prioritization in anticancer screening cascades.
- [1] Pimentel AA, Felibert P, Sojo F, et al. The marine sponge toxin agelasine B increases the intracellular Ca2+ concentration and induces apoptosis in human breast cancer cells (MCF-7). Cancer Chemother Pharmacol. 2012;69(1):71-83. doi:10.1007/s00280-011-1677-x View Source
